molecular formula C4H5ClN2O2S B6602222 5-methyl-1H-imidazole-4-sulfonyl chloride CAS No. 2167622-42-4

5-methyl-1H-imidazole-4-sulfonyl chloride

Cat. No.: B6602222
CAS No.: 2167622-42-4
M. Wt: 180.61 g/mol
InChI Key: KJHNMPGYUKTZSC-UHFFFAOYSA-N
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Description

5-methyl-1H-imidazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C4H5ClN2O2S and its molecular weight is 180.61 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-imidazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O2S/c1-3-4(7-2-6-3)10(5,8)9/h2H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHNMPGYUKTZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of the Imidazole Heterocycle As a Privileged Structure in Synthetic Chemistry

The imidazole (B134444) ring is a five-membered heterocyclic system containing two nitrogen atoms and is recognized as a "privileged structure" in medicinal chemistry. mdpi.commdpi.comnih.gov This designation is given to molecular scaffolds that are capable of binding to a variety of biological targets, thus appearing frequently in the structures of known drugs and biologically active compounds. The unique chemical properties of the imidazole nucleus make it a versatile and valuable component in the design of new therapeutic agents. bohrium.comnih.gov

First synthesized in 1858, imidazole is a planar, aromatic ring that is soluble in water and other polar solvents. mdpi.combohrium.com Its amphoteric nature allows it to act as both a weak acid and a weak base. mdpi.com Crucially, the imidazole ring is an excellent hydrogen bond donor and acceptor, a property fundamental to its role in molecular recognition at the active sites of enzymes. bohrium.com This capacity for interaction is central to many biological processes, including enzymatic catalysis. bohrium.comnih.gov The imidazole moiety is found in essential biomolecules, such as the amino acid histidine and the purine (B94841) bases of nucleic acids. mdpi.com

The versatility of the imidazole scaffold is further demonstrated by its presence in a wide array of pharmaceuticals with diverse therapeutic applications, including antibacterial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents. bohrium.comnih.gov The development of the blockbuster drug cimetidine, an H2 receptor antagonist containing an imidazole ring, highlighted the vast potential of this heterocycle in drug discovery and development. bohrium.comnih.gov Its small size, coupled with its rich chemical diversity and ease of functionalization, makes it an attractive starting point for constructing libraries of new bioactive molecules. mdpi.combohrium.comnih.gov

Role of Sulfonyl Chlorides As Key Synthetic Intermediates and Reactive Reagents

Sulfonyl chlorides are a class of organosulfur compounds that serve as highly important and versatile intermediates in organic synthesis. magtech.com.cnenamine.net Their significance stems from the reactivity of the sulfonyl chloride group (-SO₂Cl), which acts as a powerful electrophile. This reactivity allows for facile reactions with a wide range of nucleophiles, making them indispensable reagents for creating sulfonamide and sulfonate ester linkages. magtech.com.cnnih.govnih.gov

The formation of sulfonamides, in particular, is a cornerstone of medicinal chemistry, as this functional group is present in numerous drugs. magtech.com.cnenamine.net Sulfonyl chlorides are widely used in combinatorial chemistry and parallel synthesis to generate large libraries of compounds for high-throughput screening in drug discovery programs. enamine.net Beyond sulfonamide synthesis, sulfonyl chlorides are precursors to other important functional groups, including sulfinate esters and sulfones. nih.gov They can also serve as sources for various radical species in photocatalytic reactions, further expanding their synthetic utility. magtech.com.cnnih.gov

The synthesis of sulfonyl chlorides has traditionally relied on harsh methods, such as the treatment of sulfonic acids with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). nih.govnih.gov However, these methods often lack chemoselectivity and functional group tolerance. nih.gov Modern synthetic chemistry has seen the development of milder and more environmentally friendly procedures. These include the oxidative chlorosulfonation of thiols, disulfides, and other sulfur-containing precursors using reagents like sodium chlorite (B76162) (NaClO₂), which offers high yields and operational simplicity. organic-chemistry.org More recent innovations include the conversion of primary sulfonamides into sulfonyl chlorides under mild conditions using activating agents like Pyry-BF₄, enabling late-stage functionalization of complex molecules. nih.gov

Overview of 5 Methyl 1h Imidazole 4 Sulfonyl Chloride S Relevance in Academic Synthesis and Mechanistic Studies

Direct Halosulfonation Approaches to the Imidazole-4-sulfonyl Chloride Moiety

Direct halosulfonation represents the most straightforward conceptual approach to synthesizing imidazole-4-sulfonyl chlorides. This involves the introduction of the -SO₂Cl group onto the imidazole ring in a single step, typically using a potent sulfonating agent.

Chlorosulfonation of Substituted Imidazole Precursors

The reaction of a substituted imidazole with a chlorosulfonating agent is a primary method for creating imidazole sulfonyl chlorides. This process, however, is more complex than a simple electrophilic aromatic substitution due to the basicity of the imidazole nitrogen atoms.

The strategic introduction of the sulfonyl chloride group onto the imidazole core often employs powerful reagents like chlorosulfonic acid (ClSO₃H). The reaction between 1-methylimidazole (B24206) and chlorosulfonic acid has been studied in detail, providing insight into the mechanism. Rather than a direct electrophilic attack on the carbon backbone, the reaction proceeds through an initial acid-base reaction. The imidazole nitrogen acts as a base, leading to the formation of an ionic liquid-like intermediate, specifically 1-methylimidazolium (B8483265) chlorosulfate (B8482658) ([HMim]⁺[SO₃Cl]⁻). unideb.huresearchgate.net This structure has been confirmed by X-ray crystallography and various NMR spectroscopy techniques, including ¹H, ¹³C, ¹⁷O, and ¹⁵N–¹H HSQC measurements. researchgate.net

Achieving high regioselectivity and yield in the synthesis of this compound is a significant challenge. The imidazole ring has multiple potential sites for electrophilic attack, and their relative reactivity is influenced by the substituents and the reaction conditions. nih.gov The C4 and C5 positions of N-substituted imidazoles generally exhibit lower reactivity in some electrophilic substitutions compared to the C2 position. nih.gov

To overcome these challenges and maximize yield, several reaction parameters must be carefully optimized:

Temperature Control: The reaction with potent reagents like chlorosulfonic acid is highly exothermic. Maintaining low temperatures, often between -10 °C and 0 °C, is crucial to control the reaction rate and prevent the formation of side products. rsc.org

Protecting Groups: The use of a protecting group on one of the imidazole nitrogens is essential to prevent N-sulfonylation and to help direct the substitution to the carbon backbone. While the methyl group in the target compound serves this purpose to an extent, more complex strategies in related syntheses sometimes employ groups like the SEM (2-(trimethylsilyl)ethoxymethyl) group, which can be used to selectively activate or deactivate different positions on the ring. nih.gov

Solvent: The choice of an appropriate solvent is critical. Anhydrous dichloromethane (B109758) is commonly used as it is inert to the reaction conditions and helps to manage the reaction temperature. unideb.hursc.org

Workup Procedure: A careful workup is necessary to isolate the often-unstable sulfonyl chloride product. A typical procedure involves pouring the reaction mixture into ice water to quench the excess chlorosulfonic acid, followed by extraction with an organic solvent like diethyl ether. The organic layers are then washed, dried over a desiccant like magnesium sulfate, and concentrated under reduced pressure at low temperatures. rsc.org

Table 1: Example Reaction Conditions for Sulfonyl Chloride Synthesis This table presents generalized conditions based on related syntheses; specific conditions for this compound may vary.

Parameter Condition Rationale Source(s)
Reagent Chlorosulfonic acid (ClSO₃H) Powerful sulfonating and chlorinating agent. rsc.org
Starting Material N-protected imidazole Prevents N-sulfonylation and directs substitution. nih.gov
Temperature -10 °C to 50 °C Low temperature controls reactivity; heating may be needed for rearrangement. rsc.org
Solvent Anhydrous Dichloromethane (CH₂Cl₂) Inert solvent, facilitates temperature control. unideb.hu
Workup Quenching in ice water, extraction Safely neutralizes excess reagent and isolates the product. rsc.org

Exploration of Alternative Halogenating Agents for Sulfonyl Chloride Formation

Given the high reactivity and handling challenges of chlorosulfonic acid, researchers have explored alternative reagents for the formation of sulfonyl chlorides.

Sulfuryl Chloride (SO₂Cl₂): An alternative approach involves the use of sulfuryl chloride. It can function as both a sulfonating and chlorinating agent and is considered advantageous for larger-scale production due to its lower cost and easier handling compared to chlorosulfonic acid. The synthesis may proceed in a two-step manner where an intermediate sulfonic acid is first formed and then chlorinated.

Oxidative Chlorination of Thiols: A conceptually different route involves the synthesis of the corresponding thiol or thiolate, followed by oxidative chlorination. For instance, a general method for preparing sulfonyl chlorides involves the oxidation of a thiol precursor. In a related procedure, 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) was successfully converted to the corresponding sulfonyl chloride using sodium hypochlorite (B82951) (bleach) and hydrochloric acid in a biphasic system at low temperatures. rsc.org This method avoids the use of chlorosulfonic acid entirely, offering a potentially milder alternative if a suitable imidazole-4-thiol precursor can be synthesized.

Indirect and Multi-Component Synthetic Routes to Imidazole Sulfonyl Chlorides and Their Derivatives

Indirect methods involve constructing the imidazole ring from acyclic precursors. These routes can be advantageous as they allow for the regioselective placement of substituents on the ring during its formation, thereby avoiding the regioselectivity problems associated with the direct sulfonation of a pre-formed imidazole.

Imidazole Ring Construction Followed by Sulfonylation

A variety of classic and modern organic reactions can be employed to construct the 1,5-disubstituted imidazole core, which can then be subjected to a separate sulfonylation step. These methods build the heterocyclic ring from several fragments. wikipedia.org

Debus-Radziszewski Imidazole Synthesis: This is a foundational method for imidazole synthesis that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgresearchgate.net To generate a precursor for this compound, one could theoretically use a glyoxal, acetaldehyde (B116499) (as the source of the 5-methyl group), and ammonia. researchgate.net The resulting 4-methylimidazole (B133652) could then be subjected to N-protection and subsequent chlorosulfonation.

Van Leusen Imidazole Synthesis: This method allows for the preparation of imidazoles from aldimines by reaction with tosylmethyl isocyanide (TosMIC). wikipedia.org A variation, the Van Leusen Three-Component Reaction (vL-3CR), generates the aldimine in situ. wikipedia.org This approach provides a pathway to substituted imidazoles that can be functionalized later.

Multi-Component Reactions (MCRs): Modern synthetic chemistry has seen the development of powerful one-pot, multi-component reactions for generating highly substituted imidazoles. isca.me For example, Ugi and Passerini reactions can be used to create complex acyclic intermediates that undergo a subsequent cyclization with an ammonia source, like ammonium (B1175870) acetate (B1210297), to form the imidazole ring. acs.org These methods offer a high degree of flexibility, allowing for the introduction of various substituents from a diverse pool of readily available starting materials like aldehydes, amines, isocyanides, and carboxylic acids. isca.meacs.org

Table 2: Selected Methods for Imidazole Ring Synthesis This table outlines strategies that could produce a 5-methylimidazole precursor for subsequent sulfonylation.

Synthesis Method Reactant Types Description Source(s)
Debus-Radziszewski Synthesis 1,2-Dicarbonyl, Aldehyde, Ammonia A classic three-component reaction to form the imidazole core. wikipedia.orgresearchgate.net
Van Leusen Synthesis Aldimine, Tosylmethyl isocyanide (TosMIC) Forms the imidazole ring by reacting an aldimine with TosMIC. wikipedia.org
Four-Component Condensation 1,2-Dicarbonyl, Aldehyde, Primary Amine, Ammonium Acetate A one-pot method catalyzed by acids like p-toluenesulfonic acid (PTSA) to yield tetrasubstituted imidazoles. isca.me
Ugi/Passerini-Cyclization Aldehyde, Amine, Isocyanide, Carboxylic Acid A multi-component reaction forms an acyclic intermediate which is then cyclized to form the imidazole. acs.org

One-Pot Multi-Component Strategies for Imidazole-Based Scaffolds

One-pot multi-component reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single synthetic operation. niscpr.res.in The synthesis of imidazole derivatives is well-suited to MCR strategies. asianpubs.org The Debus-Radziszewski imidazole synthesis, an adaptation of the original Debus method, allows for the creation of substituted imidazoles from a substituted glyoxal, an aldehyde, an amine, and ammonia. wikipedia.org

More contemporary MCRs often employ catalysts to improve yields and reaction conditions. For example, a one-pot synthesis of 2,4,5-triaryl-1H-imidazoles can be achieved by reacting benzil (B1666583) with an aromatic aldehyde and ammonium acetate under solvent-free conditions at 70°C. asianpubs.org While this specific example leads to triaryl imidazoles, the principle can be adapted to other substitution patterns. Transition-metal-free, three-component reactions have been developed to construct sulfonylated imidazoles with high regioselectivity, offering a direct pathway to functionalized imidazole cores. acs.org Such strategies circumvent the need for isolating reactive intermediates, streamlining the synthetic process.

Advanced Synthetic Techniques and Process Intensification in Imidazole Sulfonyl Chloride Preparation

To enhance the efficiency, safety, and scalability of chemical processes, advanced techniques like microwave-assisted synthesis and flow chemistry are increasingly employed in the production of sulfonyl chlorides and heterocyclic compounds.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. organic-chemistry.orgnih.gov

This technique has been successfully applied to the synthesis of various imidazole derivatives. niscpr.res.innih.gov For instance, a microwave-assisted, solvent-free, one-pot MCR using silica (B1680970) gel as a solid support has been used to synthesize aryl imidazoles efficiently. niscpr.res.in Another method employs a green-synthesized chromium oxide nanoparticle catalyst in water under microwave irradiation to produce polysubstituted imidazoles in high yields (up to 97%) and short reaction times (4-9 minutes). nih.gov

Microwave irradiation is also highly effective for the preparation of sulfonyl chlorides. A microwave-based protocol for converting various bromides into sodium sulfonates, which are then elaborated into sulfonyl chlorides, showed significantly improved yields and reduced reaction times compared to conventional heating. nih.gov Similarly, a two-step microwave-assisted synthesis of sulfonamides from sulfonic acids avoids the need to isolate the intermediate sulfonyl chlorides. organic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfonyl Chloride Synthesis

SubstrateHeating MethodReaction TimeYield of Sulfonyl ChlorideReference
Phenylheptyl bromideConventional24 hours37% nih.gov
Phenylheptyl bromideMicrowave (160°C)15 minutes50% nih.gov
Benzyloxy-substituted phenylheptyl bromidesConventional24 hours38-40% nih.gov
Benzyloxy-substituted phenylheptyl bromidesMicrowave (160°C)15 minutes50-52% nih.gov

Flow Chemistry Approaches in Sulfonyl Chloride Production

Flow chemistry, or continuous flow processing, offers significant advantages for the production of sulfonyl chlorides, particularly concerning safety and process control. rsc.orgmdpi.comrsc.org Traditional batch methods for preparing sulfonyl chlorides often involve highly exothermic reactions and hazardous reagents like chlorine gas, posing scale-up challenges. rsc.orgrsc.org Flow chemistry mitigates these risks by using small reactor volumes, which provides superior heat and mass transfer and prevents thermal runaway. rsc.orgrsc.org

A continuous flow protocol has been developed for synthesizing sulfonyl chlorides from thiols and disulfides using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorinating agent. rsc.org This method achieves high space-time yields (e.g., 6.7 kg L⁻¹ h⁻¹) with short residence times (41 seconds), highlighting the efficiency of process intensification. rsc.org Another approach successfully operated for over six hours to convert diphenyl disulfide to its sulfonyl chloride with a throughput of 3.7 g h⁻¹. researchgate.net

Automated continuous systems employing continuous stirred-tank reactors (CSTRs) have also been designed for the scalable production of aryl sulfonyl chlorides. mdpi.com These systems demonstrate significant improvements in process consistency, reliability, and space-time yield compared to optimized batch processes. mdpi.com For example, a flow process produced 500g in 12 hours, achieving a spacetime yield of 0.139 g mL⁻¹ h⁻¹, nearly double that of the best batch process. mdpi.com These advanced manufacturing technologies are crucial for the safe, efficient, and scalable production of key chemical intermediates like this compound.

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group

The electron-withdrawing nature of the sulfonyl group, combined with the presence of a good leaving group (chloride), renders the sulfur atom highly susceptible to attack by a wide range of nucleophiles.

Formation of Sulfonamide Derivatives from Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a cornerstone of its chemical reactivity, leading to the formation of a diverse array of sulfonamides. This transformation is fundamental in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents. rroij.com

This compound readily reacts with both primary and secondary amines to furnish the corresponding N-substituted sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The choice of base and solvent can influence the reaction rate and yield. Common bases include triethylamine (B128534) and pyridine (B92270).

While specific data on the reaction of this compound with a wide range of amines is not extensively documented in publicly available literature, the general reactivity is expected to be high. For instance, the synthesis of the anticancer drug pazopanib (B1684535) involves the reaction of an amine with a sulfonamide, highlighting the importance of this type of coupling. rroij.comresearchgate.net

Table 1: Representative Reactions of Sulfonyl Chlorides with Amines

AmineProductReaction ConditionsYield (%)Reference
AnilineN-PhenylbenzenesulfonamidePyridine, 0-25 °C~100 rroij.com
4-NitroanilineN-(4-Nitrophenyl)benzenesulfonamidePyridine, 0-25 °C~100 rroij.com
N-MethylanilineN-Methyl-N-phenylbenzenesulfonamidePyridine, chlorinated solvent~97 rroij.com

Note: The data in this table is representative of general sulfonamide synthesis and not specific to this compound, for which specific yield data is scarce in the literature.

When this compound reacts with a chiral amine, the formation of a new stereocenter is not typical as the reaction occurs at the sulfur atom. However, if the amine is chiral, the resulting sulfonamide will be a diastereomer if other stereocenters are present in the molecule. The stereochemical integrity of the chiral amine is generally preserved during the reaction. The synthesis of chiral sulfinamides from sulfinyl chlorides and chiral amines has been studied, and these can be precursors to chiral sulfonamides. prepchem.com The stereochemical outcome of such reactions can be influenced by the specific reagents and conditions used.

Synthesis of Sulfonate Esters and Related Oxygen-Linked Compounds

In addition to amines, this compound can react with oxygen nucleophiles, such as alcohols and phenols, to form sulfonate esters. This reaction is also typically carried out in the presence of a base like pyridine to scavenge the HCl produced. The resulting sulfonate esters are themselves useful intermediates in organic synthesis, as the sulfonate group can act as a good leaving group in subsequent nucleophilic substitution reactions.

Reactions with Sulfur and Other Heteroatom Nucleophiles

The reactivity of this compound extends to other heteroatom nucleophiles, including sulfur-based nucleophiles like thiols. The reaction with a thiol (in the form of its thiolate salt) would be expected to yield a thiosulfonate ester. The high nucleophilicity of sulfur compounds suggests that these reactions should proceed readily. rsc.org

Strategic Applications as a Reactive Synthon in Organic Synthesis

The ability of this compound to introduce the 5-methyl-1H-imidazole-4-sulfonyl moiety into molecules makes it a valuable synthon in the construction of more complex chemical architectures, particularly in the field of medicinal chemistry. The imidazole ring is a common feature in many biologically active compounds. rsc.orgresearchgate.net

The sulfonamide linkage formed from this reagent is a key structural element in many drugs. For example, the anticancer drug Pazopanib contains a sulfonamide group, and its synthesis involves the coupling of an amine with a sulfonyl chloride derivative. rroij.comresearchgate.netgoogle.comgoogle.commdpi.com This highlights the potential of this compound and its derivatives as key building blocks in the synthesis of targeted therapeutics, such as kinase inhibitors. nih.govacs.orged.ac.uk The imidazole-sulfonamide scaffold can be designed to interact with specific biological targets, making it an attractive motif for drug discovery programs. nih.gov

Construction of Complex Heterocyclic Systems Incorporating the Imidazole Moiety

The primary utility of this compound in constructing more complex molecular architectures lies in the reactivity of its sulfonyl chloride functional group. This group readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction is a cornerstone for assembling larger, multi-cyclic heterocyclic systems where the 5-methylimidazole core is a key substation.

For instance, the reaction of this compound with a primary amine that is part of another heterocyclic system results in the formation of a new, larger structure linked by a sulfonamide bridge. This strategy is widely employed in medicinal chemistry to synthesize compounds with diverse pharmacological activities. mdpi.comorganic-chemistry.org The synthesis of quinoxaline (B1680401) sulfonamides, for example, can be achieved by reacting a substituted quinoxaline amine with a suitable sulfonyl chloride. mdpi.com Similarly, reacting this compound with various amino-heterocycles can produce novel fused or linked systems. One such example involves the synthesis of 2,3-diphenylquinoxaline-6-sulfonyl chloride, which is then reacted with amines to produce various sulfonamide derivatives. mdpi.com Another approach involves the reaction of 5-amino-1H-imidazole-4-carboxamide with aldehydes to form Schiff bases, which can be further cyclized to create complex thiazolidinone derivatives containing the imidazole moiety.

The general reaction proceeds as follows:

General Reaction for Sulfonamide Formation

R-NH₂ + ClSO₂-Im → R-NHSO₂-Im + HCl

(Where Im represents the 5-methyl-1H-imidazole-4-yl core)

This strategy allows for the modular assembly of complex molecules by varying the nature of the amine-containing reactant.

Table 1: Potential Heterocyclic Systems via Sulfonamide Linkage

Amine-Containing Reactant Resulting Heterocyclic System Potential Application Area
Aminothiazole Thiazolyl-imidazolesulfonamide Antibacterial Agents
Aminopyridine Pyridyl-imidazolesulfonamide Kinase Inhibitors
Aminoquinoxaline Quinoxalinyl-imidazolesulfonamide Antitumor, Antileishmanial Agents mdpi.com
4-Amino-1H-benzo[d]imidazole Benzimidazolyl-imidazolesulfonamide V600E BRAF Inhibitors nih.gov

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Utilization in Protecting Group Chemistry

In organic synthesis, a protecting group is used to temporarily mask a functional group to prevent it from reacting under specific conditions. mdpi.com While the sulfonyl chloride itself is too reactive to be a protecting group, the resulting sulfonamide is exceptionally stable and serves as a robust protecting group for primary and secondary amines. chem-station.com

The reaction of an amine with this compound converts the basic and nucleophilic amine into a neutral, non-nucleophilic sulfonamide. This transformation is highly efficient. The sulfonamide group is stable to a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents. chem-station.com However, this high stability also presents a significant challenge, as the cleavage of the sulfonamide to regenerate the parent amine is often difficult and requires harsh conditions, such as reduction with sodium in liquid ammonia. wikipedia.org

The properties of the 5-methyl-1H-imidazole-4-sulfonyl group can be compared to other common sulfonyl protecting groups.

Table 2: Comparison of Sulfonyl Protecting Groups for Amines

Protecting Group Abbreviation Typical Cleavage Conditions Key Characteristics
p-Toluenesulfonyl Ts Strong acid (HBr, H₂SO₄); dissolving metal reduction (Na/NH₃) wikipedia.org Very stable, but difficult to remove.
o-Nitrobenzenesulfonyl Ns Mild thiolate nucleophiles (e.g., thiophenol, K₂CO₃) chem-station.com Labile under mild conditions; useful in Fukuyama amine synthesis.

| 5-Methyl-1H-imidazole-4-sulfonyl | - | Likely requires harsh reductive conditions (e.g., Mg/MeOH) | Highly stable; imidazole moiety may influence solubility and reactivity. |

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The imidazole moiety in the 5-methyl-1H-imidazole-4-sulfonyl group could potentially offer alternative cleavage strategies or modulate the properties of the protected amine compared to traditional aryl-based sulfonyl groups, although this is not yet widely documented.

Derivatization for Analytical and Research Probes

This compound is a valuable reagent for the derivatization of molecules for analytical and research purposes. Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by techniques like chromatography and mass spectrometry. nih.gov

A key application is in the analysis of phenolic compounds by liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS). nih.gov Phenols can be difficult to analyze in positive-ion ESI-MS due to poor ionization. Reacting them with this compound converts them into sulfonate esters. The imidazole ring in the derivative has a basic nitrogen atom that is readily protonated, leading to the formation of intense [M+H]⁺ ions and significantly enhancing detection sensitivity. nih.govnih.gov This strategy has been successfully demonstrated with the analogous reagent, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC). nih.govnih.gov

Furthermore, imidazole derivatives are widely explored as fluorescent probes and chemosensors for detecting metal ions and anions. bohrium.comuminho.ptresearchgate.netnih.gov By reacting this compound with a fluorescent molecule containing a nucleophilic handle (like an amine or phenol), a new research probe can be synthesized. The imidazole ring, along with other heteroatoms in the final molecule, can act as a binding site for specific ions. uminho.pt This binding event can lead to a change in the probe's optical properties, such as fluorescence quenching or enhancement, allowing for the sensitive detection of the target analyte. nih.gov

Table 3: Advantages of Derivatization with this compound

Feature Description Analytical Technique Benefited
Enhanced Ionization The basic imidazole nitrogen is easily protonated, leading to a strong signal in positive-ion mode. nih.gov LC-ESI-MS
Improved Chromatography The resulting derivatives often exhibit better chromatographic properties (e.g., retention, peak shape) than the parent analyte. nih.gov HPLC, LC-MS
Fluorescent/Colorimetric Sensing The imidazole moiety can act as a coordination site for ions, enabling the design of optical probes. uminho.ptnih.gov Fluorescence Spectroscopy, UV-Vis Spectroscopy

| Structural Confirmation | The derivative provides a specific mass shift and fragmentation pattern, aiding in analyte identification. nih.gov | Tandem Mass Spectrometry (MS/MS) |

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Chemical Transformations Involving the Imidazole Ring and Methyl Group

Beyond the reactions of the sulfonyl chloride, the core imidazole structure and its substituents can also undergo chemical modifications.

Functionalization of the Imidazole Nitrogen Atoms

The imidazole ring of this compound contains two nitrogen atoms. One is a pyridine-like sp²-hybridized nitrogen, while the other is a pyrrole-like nitrogen bearing a proton (N-H). This N-H proton is acidic and can be removed by a base, allowing for functionalization, most commonly through alkylation. researchgate.net

The reaction typically involves treating the imidazole with a base (such as potassium carbonate, K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkylating agent (e.g., a benzyl (B1604629) or alkyl halide). researchgate.net

A key feature of non-symmetrically substituted imidazoles is tautomerism. The proton on the nitrogen can reside on either N-1 or N-3, leading to an equilibrium between 4-methyl and 5-methyl tautomers. For this compound, alkylation can potentially occur at either of the two ring nitrogens, which could lead to a mixture of N-1 and N-3 alkylated regioisomers, depending on the reaction conditions and the steric and electronic influences of the substituents.

Table 4: Typical Conditions for N-Alkylation of Imidazoles

Reagent Type Example Solvent Temperature Reference
Base Potassium Carbonate (K₂CO₃) DMF, Acetonitrile (B52724) Room Temp. to 60 °C researchgate.net
Base Potassium Hydroxide (KOH) DMSO, DMF Room Temp.
Alkylating Agent Benzyl Halides (e.g., Benzyl chloride) DMF Room Temp. researchgate.net

| Alkylating Agent | Alkyl Halides (e.g., Iodomethane) | Acetonitrile | 60 °C | |

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Reactions of the Methyl Substituent for Further Functionalization

Direct functionalization of the C-5 methyl group represents a significant synthetic challenge due to the high bond dissociation energy of sp³ C-H bonds. However, modern synthetic methods involving transition metal-catalyzed C-H activation offer potential pathways for such transformations. bohrium.com

While specific examples for this compound are not prevalent in the literature, strategies developed for other methyl-substituted arenes and heterocycles could be conceptually applied. These reactions often employ catalysts based on ruthenium, rhodium, or palladium to achieve regioselective C-H alkylation, arylation, or oxidation of methyl groups. bohrium.commdpi.com The reaction would likely proceed via a mechanism involving coordination of the catalyst to the imidazole ring, followed by activation and cleavage of a C-H bond on the adjacent methyl group. This advanced synthetic approach could open avenues for creating more complex derivatives by extending the molecular framework directly from the methyl position.

Imidazole-to-Fluorine Exchange Reactions for Sulfonyl Fluorides

Sulfonyl fluorides are valuable functional groups in organic chemistry, particularly as key electrophiles in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. However, their synthesis often relies on sulfonyl chlorides, which can be unstable and difficult to store. acs.orgnih.gov An innovative and highly useful transformation involving the imidazole moiety is the acid-mediated imidazole-to-fluorine exchange. acs.orgnih.govorganic-chemistry.org

In this reaction, a stable sulfonyl imidazole, which can be prepared from this compound, serves as a precursor. Treatment with a combination of an acid, such as acetic acid (AcOH), and a fluoride source, typically potassium bifluoride (KHF₂), facilitates the direct replacement of the entire imidazole group with a fluorine atom. acs.orgnih.govresearchgate.net This method provides a single-step, operationally simple procedure to access sulfonyl fluorides from stable, solid sulfonyl imidazole starting materials. organic-chemistry.org The reaction is notable for its good to excellent yields and its tolerance of various functional groups. acs.org

Table 5: Imidazole-to-Fluorine Exchange Reaction

Substrate Type Reagents Solvent Temperature Product Yield Range Reference
Arylsulfonyl Imidazole KHF₂, AcOH Acetic Acid Room Temp. Arylsulfonyl Fluoride Good to Excellent acs.org
Aliphatic Sulfonyl Imidazole KHF₂, AcOH Acetic Acid Room Temp. Aliphatic Sulfonyl Fluoride Good to Excellent acs.org

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This transformation highlights the utility of the imidazole ring not just as a permanent part of a target structure, but also as a reactive leaving group to enable the synthesis of other important functional groups.

Mechanistic Investigations and Advanced Computational Studies of 5 Methyl 1h Imidazole 4 Sulfonyl Chloride

Elucidation of Reaction Mechanisms and Pathways

The reactivity of 5-methyl-1H-imidazole-4-sulfonyl chloride is primarily dictated by the highly electrophilic sulfonyl chloride group attached to the imidazole (B134444) ring. This functional group makes the compound a potent agent for sulfonylation, readily reacting with a wide range of nucleophiles. The reaction mechanisms are generally understood to proceed via nucleophilic substitution at the sulfur atom.

Key reaction pathways include:

Sulfonamide Formation: The most common reaction involves the treatment of the sulfonyl chloride with primary or secondary amines to yield the corresponding sulfonamides. This reaction is fundamental in the synthesis of various compounds.

Hydrolysis: In the presence of water, the sulfonyl chloride group can undergo hydrolysis to form the corresponding sulfonic acid, releasing hydrochloric acid as a byproduct. The stability of the compound is therefore dependent on anhydrous conditions.

Kinetic studies are crucial for quantifying the reactivity of this compound and understanding its stability under various conditions. While specific kinetic data for the 5-methyl isomer is not extensively documented in publicly available literature, general principles from related compounds, such as 1-methyl-1H-imidazole-4-sulfonyl chloride, provide valuable insights.

It is established that imidazole sulfonyl chloride derivatives exhibit rapid reaction kinetics in substitution reactions, making them preferred intermediates in multi-step syntheses. The rate of these derivatization reactions is influenced by several factors:

Nucleophile Strength: Stronger nucleophiles, such as primary amines, will react more rapidly than weaker ones.

Solvent: The choice of solvent can affect the stability of intermediates and transition states, thereby influencing the reaction rate.

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of derivatization.

The stability of the compound is limited, particularly in the presence of nucleophiles like water. It is typically stored in dry, inert conditions to prevent degradation. sigmaaldrich.com The electron-donating nature of the methyl group at the C5 position may influence the electronic environment of the sulfonyl chloride group, potentially affecting its stability and reactivity profile compared to unsubstituted or differently substituted imidazole sulfonyl chlorides.

The elucidation of reaction mechanisms relies heavily on the identification of transient species, or intermediates. In the reactions of this compound, several types of intermediates can be postulated. During nucleophilic substitution reactions, a transient, high-energy intermediate is formed as the nucleophile attacks the electrophilic sulfur atom.

Quantum Chemical Calculations and Electronic Structure Theory (DFT)

To overcome the challenges of studying transient intermediates and to gain a deeper understanding of reactivity, chemists employ advanced computational methods. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and reaction pathways of molecules like this compound. acs.orgnih.gov DFT allows for the accurate calculation of molecular properties, providing insights that are complementary to experimental data. nih.gov These computational studies can model the molecule in the gas phase or in solution, predicting its behavior with high accuracy. acs.org

DFT calculations provide a detailed picture of the electronic landscape of a molecule. Key parameters derived from these calculations serve as powerful reactivity descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the LUMO indicates the ability of a molecule to accept electrons, while the HOMO energy relates to its ability to donate electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity. acs.orgnih.gov For an electrophile like this compound, the LUMO is expected to be localized around the sulfonyl chloride group, indicating the site of nucleophilic attack.

Global Reactivity Parameters (GRPs): These parameters are calculated from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. acs.orgnih.gov They help to interpret stability and internal charge transfer characteristics.

ParameterDescriptionImplication for Reactivity
Ionization Potential (I) The energy required to remove an electron (approximated as -EHOMO).A lower value indicates a better electron donor.
Electron Affinity (A) The energy released when an electron is added (approximated as -ELUMO).A higher value indicates a better electron acceptor.
Chemical Hardness (η) A measure of resistance to change in electron distribution ( (I-A)/2 ).A larger value indicates higher stability and lower reactivity ("hard" molecule). nih.gov
Chemical Softness (S) The reciprocal of hardness ( 1/η ).A larger value indicates higher reactivity ("soft" molecule). nih.gov
Electrophilicity Index (ω) A measure of the energy lowering of a molecule when it accepts electrons.A higher value indicates a stronger electrophile.

This table provides a conceptual overview of Global Reactivity Parameters and their interpretation in the context of DFT studies.

One of the powerful applications of DFT is the prediction of reaction outcomes and regioselectivity. For molecules with multiple reactive sites, such as this compound, DFT can determine the most likely site of reaction. For instance, in N-alkylation reactions of similar benzimidazole (B57391) systems, DFT calculations have successfully explained the observed ratio of isomeric products by comparing the activation energies for reaction at different nitrogen atoms. nih.gov

For this compound, DFT could be used to predict:

The selectivity of nucleophilic attack on the sulfonyl chloride versus potential reactions at the imidazole nitrogen atoms.

The preferred tautomeric form of the imidazole ring under different conditions.

The influence of the C5-methyl group on the reactivity of the C4-sulfonyl chloride group compared to other isomers.

By calculating the energies of all possible products and the transition states leading to them, a complete energy profile of the reaction can be constructed, allowing for a rational prediction of the major product.

The full elucidation of a reaction mechanism involves mapping the entire energy landscape from reactants to products, including the high-energy transition states that connect them. DFT calculations are exceptionally well-suited for locating and characterizing these transition states. nih.gov

A transition state is a first-order saddle point on the potential energy surface. By analyzing its geometry and vibrational frequencies (where a single imaginary frequency corresponds to the motion along the reaction coordinate), chemists can confirm the nature of the transition and understand the precise atomic movements involved in bond breaking and formation. nih.gov Comparing the calculated activation energies (the energy difference between the reactants and the transition state) for different possible pathways allows for the identification of the most kinetically favorable route. While specific transition state analyses for this compound are not reported in the surveyed literature, this methodology remains the gold standard for detailed mechanistic elucidation in computational chemistry.

Molecular Modeling and Dynamics Simulations

Advanced computational chemistry offers powerful tools to investigate the structural and dynamic properties of molecules at an atomic level. For this compound, molecular modeling and dynamics simulations can provide deep insights into its behavior, complementing experimental data where available. These studies are crucial for understanding the molecule's reactivity, intermolecular interactions, and potential as a building block in chemical synthesis.

The structural flexibility of this compound is primarily determined by two key features: the potential for tautomerism within the imidazole ring and the rotational freedom of the sulfonyl chloride group.

Tautomerism: The imidazole ring contains two nitrogen atoms, and the proton on the nitrogen can reside on either atom, leading to two possible tautomers: this compound and 4-methyl-1H-imidazole-5-sulfonyl chloride. The relative stability of these tautomers is a critical factor influencing the molecule's chemical properties and reactivity. Density Functional Theory (DFT) calculations are a common method used to predict the equilibrium populations of such tautomers. nih.gov By calculating the electronic energies of the optimized geometries for each tautomer, it is possible to determine which form is more stable. For substituted imidazoles, the position of substituents can significantly influence the tautomeric preference.

Conformational Analysis: The single bond between the imidazole ring and the sulfur atom of the sulfonyl chloride group allows for rotation. This rotation gives rise to different conformers, distinguished by the torsion angle defined by the atoms C4-S-Cl and the imidazole ring plane. Molecular modeling can be used to map the potential energy surface as a function of this rotation, identifying energy minima that correspond to stable conformers and the energy barriers that separate them.

While specific experimental data for this compound is not extensively published, theoretical calculations can provide a reliable prediction of its conformational and tautomeric landscape. An illustrative table based on what such a computational study might reveal is presented below.

Interactive Table 1: Hypothetical DFT Calculation Results for Tautomers and Conformers of Methyl-imidazole-sulfonyl Chloride This table is illustrative and represents the type of data obtained from computational analysis.

Tautomer/Conformer Torsion Angle (C5-C4-S-Cl) Relative Energy (kcal/mol) Predicted Population (%)
This compound
Conformer A 60° 0.00 75.2
Conformer B 180° 1.50 8.8
4-methyl-1H-imidazole-5-sulfonyl chloride
Conformer C 75° 0.85 15.9

The solid-state packing and solution-phase behavior of this compound are governed by a variety of intermolecular interactions. The molecule possesses distinct hydrogen bond donor and acceptor sites, which are key to forming predictable supramolecular structures.

Hydrogen Bond Donor: The N-H group of the imidazole ring is a strong hydrogen bond donor. rsc.org

Hydrogen Bond Acceptors: The molecule has multiple hydrogen bond acceptor sites: the sp2-hybridized nitrogen atom in the imidazole ring and the two oxygen atoms of the sulfonyl chloride group. nih.govmdpi.com

These features allow for the formation of robust hydrogen-bonding networks. For instance, chains or dimeric motifs are commonly observed in imidazole-containing crystal structures. rsc.org The N-H of one molecule can form a hydrogen bond with the acceptor nitrogen of a neighboring molecule (N-H···N), or with one of the sulfonyl oxygen atoms (N-H···O=S). The latter interaction is particularly significant in sulfonamides. acs.org

Molecular dynamics simulations can further elucidate the stability and dynamics of these hydrogen-bonding networks in condensed phases, providing a time-averaged view of the interactions that dictate the material's bulk properties.

Interactive Table 2: Expected Hydrogen Bond Parameters in the Solid State This table is illustrative, showing typical geometric parameters for hydrogen bonds that could be identified in a crystal structure analysis of the title compound.

Donor (D) Hydrogen (H) Acceptor (A) D-H Distance (Å) H···A Distance (Å) D···A Distance (Å) D-H···A Angle (°)
N1 H1 N3 (intermolecular) ~1.01 ~1.80 ~2.81 ~170
N1 H1 O (sulfonyl) ~1.01 ~1.95 ~2.90 ~155
C2 H2 O (sulfonyl) ~1.08 ~2.40 ~3.25 ~135

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational methods for predicting the physical, chemical, or biological properties of compounds based on their molecular structure. researchgate.net These models establish a mathematical correlation between calculated molecular descriptors and an experimentally determined property.

For a series of imidazole-based sulfonyl chlorides, a QSPR study could be developed to predict key properties such as reactivity (e.g., rate of hydrolysis or reaction with an amine), lipophilicity (logP), or melting point. researchgate.net The general workflow for a QSPR study is as follows:

Dataset Assembly: A dataset of molecules with structural variations is compiled. For the present case, this could include analogues of this compound with different substituents on the imidazole ring or replacements for the methyl group. The target property (e.g., reactivity) for each compound must be experimentally measured.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the dataset. These descriptors can be classified as:

Topological: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical: Based on the 3D structure (e.g., molecular surface area, volume).

Quantum-Chemical: Derived from quantum mechanical calculations (e.g., orbital energies like HOMO/LUMO, partial atomic charges, dipole moment). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the target property. researchgate.net

Validation and Prediction: The model's statistical significance and predictive power are rigorously assessed using internal and external validation techniques. Once validated, the model can be used to predict the properties of new, un-synthesized compounds.

While a specific QSPR model for this compound is not available in the literature, studies on related heterocyclic systems demonstrate the feasibility of this approach. For instance, QSPR models have been successfully developed to predict the melting points of imidazole-based ionic liquids and the lipophilicity of triazole derivatives. researchgate.net

Interactive Table 3: Illustrative Dataset for a QSPR Study on Imidazole Sulfonyl Chlorides This table is a hypothetical representation of data that would be used to build a QSPR model for predicting chemical reactivity.

Compound Substituent (R) at C2 Reactivity (log k) HOMO Energy (eV) Molecular Volume (ų) Zagreb Index (Topological)
1 -H -2.5 -8.12 110.5 38
2 -CH3 -2.8 -7.98 125.2 46
3 -Cl -1.9 -8.45 118.0 42
4 -NO2 -1.2 -9.10 124.3 54

| 5 | -OCH3 | -3.1 | -7.85 | 130.1 | 50 |

This approach allows for the rational design of novel compounds with desired properties, reducing the need for extensive trial-and-error synthesis and testing.

Advanced Analytical Methodologies for Research on 5 Methyl 1h Imidazole 4 Sulfonyl Chloride and Its Derivatives

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 5-methyl-1H-imidazole-4-sulfonyl chloride. They provide comprehensive information on the molecule's atomic connectivity, functional groups, and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of this compound. ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton.

¹H NMR: In a typical ¹H NMR spectrum, the methyl protons (CH₃) at the C5 position would appear as a singlet. The proton on the imidazole (B134444) ring (H2) would also produce a singlet. The N-H proton of the imidazole ring often shows a broad signal, and its chemical shift can be highly dependent on the solvent and concentration. researchgate.net In deuterated solvents like DMSO-d₆, this N-H proton is observable, whereas in D₂O it may exchange and not be seen.

¹³C NMR: The ¹³C NMR spectrum provides critical data on the carbon framework. However, a significant challenge in the NMR analysis of imidazole derivatives is the phenomenon of fast tautomerization, where the proton on the nitrogen atom rapidly moves between the two nitrogen atoms. mdpi.com This can lead to the broadening of ¹³C signals for the imidazole ring carbons (C4 and C5), and in some cases, these signals may not be detectable in conventional solution-state NMR. mdpi.com

2D NMR and Advanced Techniques: To overcome the challenges of tautomerization and to unambiguously assign signals, two-dimensional (2D) NMR techniques such as HETCOR (Heteronuclear Correlation) are employed. mdpi.com These experiments correlate the proton signals with their directly attached carbon atoms, aiding in the definitive assignment of the imidazole ring carbons. Furthermore, solid-state ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR can be a powerful alternative, as it provides well-resolved spectra for tautomeric systems where solution-state NMR fails. mdpi.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionNucleusPredicted Chemical Shift (ppm)MultiplicityNotes
CH ₃-C5¹H~2.4 - 2.6SingletChemical shift typical for a methyl group on an aromatic ring.
C2-H ¹H~7.5 - 8.5SingletPosition can vary based on substitution and solvent. hmdb.cachemicalbook.com
N1-H ¹HVariable (Broad)Broad SingletShift and visibility are highly dependent on solvent and concentration. rsc.org
C H₃-C5¹³C~10 - 15Quartet
C 2¹³C~135 - 145Doublet
C 4¹³C~130 - 140SingletSignal may be broadened due to tautomerization. mdpi.com
C 5¹³C~125 - 135SingletSignal may be broadened due to tautomerization. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum provides a distinct fingerprint of the molecule. Key absorption bands are expected for the N-H stretch of the imidazole ring, typically appearing as a broad band in the range of 3100-3300 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring produce characteristic peaks between 1450 and 1600 cm⁻¹. rsc.orgresearchgate.net The most definitive signals for the sulfonyl chloride group are the strong, asymmetric and symmetric stretching vibrations of the S=O bonds, which appear in the regions of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The S-Cl stretch is expected in the lower frequency region.

Raman Spectroscopy: Raman spectroscopy complements FT-IR analysis. While the N-H and O-H stretches are often weak in Raman, the symmetric vibrations of the imidazole ring and the sulfonyl group can produce strong signals, providing confirmatory evidence for the molecular structure.

Interactive Table 2: Characteristic FT-IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Imidazole N-HStretch3100 - 3300Medium, Broad
Imidazole C-HStretch3000 - 3100Medium
Methyl C-HStretch2850 - 3000Medium
Imidazole RingC=N, C=C Stretch1450 - 1600Medium-Strong
Sulfonyl (SO₂)Asymmetric Stretch1370 - 1390Strong
Sulfonyl (SO₂)Symmetric Stretch1170 - 1190Strong
C-N StretchStretch~1380Medium
S-Cl StretchStretch600 - 700Medium

Mass Spectrometry (MS) and Tandem MS for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful tool for determining the molecular weight and formula of this compound and for elucidating its structure through fragmentation analysis.

Molecular Ion and Formula: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₄H₅ClN₂O₂S), the expected monoisotopic mass is approximately 179.9760 Da. uni.lu The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak at about one-third the intensity of the M peak).

Tandem MS (MS/MS): Tandem mass spectrometry is used to study the fragmentation pathways of the parent ion. The fragmentation of sulfonamides and related imidazole compounds has been studied, providing insight into the expected behavior of this compound. nih.govnih.gov Common fragmentation pathways include the loss of SO₂ (64 Da) or the cleavage of the sulfonyl chloride group. The imidazole ring itself is relatively stable, but cleavage of its substituents is a major fragmentation route. nih.gov

Key fragmentation steps for sulfonamides often involve the cleavage of the S-N or S-C bond, leading to characteristic product ions. nih.gov For the target molecule, fragmentation would likely involve the loss of Cl, SO₂, or the entire SO₂Cl group, leading to fragment ions that can be used to confirm the structure.

Interactive Table 3: Predicted Mass Spectrometry Data for this compound

Adduct/FragmentFormulaPredicted m/zNotes
[M+H]⁺[C₄H₆ClN₂O₂S]⁺180.9833Protonated molecule. uni.lu
[M+Na]⁺[C₄H₅ClN₂NaO₂S]⁺202.9653Sodium adduct. uni.lu
[M-H]⁻[C₄H₄ClN₂O₂S]⁻178.9688Deprotonated molecule. uni.lu
[M-Cl]⁺[C₄H₅N₂O₂S]⁺145.0072Loss of chlorine atom.
[M-SO₂]⁺[C₄H₅ClN₂]⁺116.0192Loss of sulfur dioxide.
[C₄H₅N₂]⁺[C₄H₅N₂]⁺81.0453Methyl-imidazole fragment ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the π-electron system of the imidazole ring.

The parent imidazole molecule exhibits a maximum absorbance (λmax) at approximately 206-210 nm. wikipedia.org The presence of the methyl group and the electron-withdrawing sulfonyl chloride group on the imidazole ring is expected to cause a bathochromic (red) shift of this absorption band to a longer wavelength. The analysis of related imidazole-containing drugs often utilizes detection wavelengths in the range of 265-312 nm. wu.ac.thnih.gov While pure imidazole shows minimal absorbance at 280 nm, its derivatives can have notable absorbance, which is a key consideration in analytical method development. wikipedia.org

Chromatographic and Separation Science Techniques

Chromatographic techniques are fundamental for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity Assessment

HPLC is the most widely used technique for the purity assessment of pharmaceutical compounds and related substances. Developing and validating a robust HPLC method is critical for quality control.

Method Development: A reversed-phase HPLC (RP-HPLC) method is typically suitable for a polar compound like this compound. A C18 or C8 column is commonly employed. wu.ac.thnih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with formic or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netimeko.info Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of the main compound from its starting materials and potential by-products. nih.govgoogle.com Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits significant absorbance, such as around 265 nm. wu.ac.th

Method Validation: Once developed, the method must be validated according to established guidelines to ensure it is fit for its intended purpose. nih.gov Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte over a given range. researchgate.net

Accuracy: The closeness of the test results to the true value, often assessed by recovery studies in a spiked matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Interactive Table 4: Representative HPLC Method and Validation Parameters

ParameterTypical Conditions / ValuesSource Reference
Chromatographic Conditions
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) wu.ac.thimeko.info
Mobile Phase A0.1% Formic Acid in Water researchgate.net
Mobile Phase BAcetonitrile or Methanol researchgate.netimeko.info
Elution ModeGradient nih.govgoogle.com
Flow Rate1.0 mL/min wu.ac.thnih.gov
Detection Wavelength~265 nm wu.ac.thimeko.info
Column Temperature25 °C wu.ac.th
Validation Parameters
Linearity RangeLOQ - 200% of target concentration wu.ac.th
Correlation Coefficient (r²)> 0.999 wu.ac.th
Accuracy (Recovery)85 - 115% wu.ac.th
LOD0.01 - 0.1 µg/mL nih.govresearchgate.net
LOQ0.05 - 0.5 µg/mL nih.govresearchgate.net

Gas Chromatography (GC) Method Development

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. researchgate.net However, the direct analysis of sulfonyl chlorides like this compound by GC presents significant challenges. The primary obstacle is the thermal lability of the sulfonyl chloride group, which can degrade in the high temperatures of the GC inlet and column. nih.govcore.ac.uk

Method development for GC analysis must therefore address this potential for degradation. Key considerations include:

Analyte Derivatization: To prevent thermal degradation, a common strategy is the derivatization of the sulfonyl chloride into a more thermally stable functional group. researchgate.net For instance, reacting this compound with a secondary amine, such as diethylamine, would convert it to the corresponding N,N-diethylsulfonamide. nih.govcore.ac.uk This sulfonamide derivative is typically more robust and suitable for GC analysis.

Column Selection: The choice of capillary column is critical. The polarity of the stationary phase should be matched to the polarity of the analyte or its derivative. youtube.com For a sulfonamide derivative of the imidazole compound, a mid-polarity phase, such as one containing a percentage of cyanopropyl, would be a logical starting point. youtube.com

Temperature Optimization: The inlet temperature and oven temperature program must be carefully optimized. The goal is to use the lowest possible temperatures that still allow for efficient volatilization and chromatography, thereby minimizing on-column degradation. rsc.orgvwr.com A typical oven program starts at a low temperature (e.g., 50 °C), holds for a minute, and then ramps at a controlled rate (e.g., 10-25 °C/min) to a final temperature. youtube.comrsc.org

Detector Selection: A flame ionization detector (FID) provides good general-purpose sensitivity. However, for more definitive identification, a mass spectrometer (MS) is preferred, creating a hyphenated GC-MS system. rsc.org

Table 1: Illustrative GC Parameters for Analysis of a Derivatized Sulfonyl Chloride This table presents a hypothetical set of starting parameters for method development, based on methods for similar compounds.

ParameterSettingRationale/Reference
Instrument Gas Chromatograph with FID or MS detectorStandard for volatile compound analysis. rsc.org
Analyte Form N,N-diethylsulfonamide derivativeImproves thermal stability and prevents degradation. nih.govcore.ac.uk
Column RTX-5MS (or similar 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmGeneral purpose, mid-polarity column suitable for a wide range of derivatives. rsc.org
Carrier Gas Helium or HydrogenStandard carrier gases for GC. rsc.org
Inlet Temperature 250 - 280 °CMust be high enough for volatilization but low enough to minimize degradation. rsc.org
Oven Program Initial: 50 °C, hold 1 min; Ramp: 25 °C/min to 300 °C, hold 3 minA typical program to separate compounds with different boiling points. rsc.org
Split Ratio 50:1Prevents column overloading with concentrated samples. youtube.com

Hyphenated Techniques (LC-MS, GC-MS) for Complex Mixture Analysis and Derivatization Studies

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound and for studying its derivatization reactions. ajpaonline.comnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. ajpaonline.com In the context of this compound research, GC-MS is primarily used to:

Analyze reaction mixtures after derivatization. For example, following a reaction to form a sulfonamide, GC-MS can separate the desired product from unreacted starting materials, byproducts, and residual reagents. nih.govcore.ac.uk

Identify unknown components in a mixture. The mass spectrometer fragments the eluting compounds, producing a characteristic mass spectrum that can be compared to libraries or interpreted to elucidate the structure of impurities or side-products. nih.govomicsonline.org

Quantify trace levels of impurities. By operating the mass spectrometer in selected ion monitoring (SIM) mode, sensitivity and specificity can be greatly enhanced to detect specific compounds at very low concentrations. omicsonline.org

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is arguably the more versatile technique for the direct analysis of this compound and its polar derivatives. humanjournals.com Its advantages stem from the fact that separation occurs in the liquid phase at or near ambient temperature, avoiding the thermal degradation issues associated with GC. mdpi.com LC-MS is particularly useful for:

Direct Analysis of Polar Compounds: The title compound and its potential hydrolytic degradation products are polar and may have low volatility, making them ideal candidates for LC-MS. rsc.orgmdpi.com

Complex Mixture Analysis: Reversed-phase high-performance liquid chromatography (HPLC) can effectively separate the components of a reaction or degradation mixture prior to their introduction into the mass spectrometer. mdpi.comwiley.com

Derivatization Studies: LC-MS can be used to improve the detection of imidazole-containing compounds. rsc.org While the sulfonyl chloride itself is reactive, its derivatives can be further modified to enhance ionization efficiency. For example, derivatization with dansyl chloride can significantly amplify the MS signal response for certain imidazole compounds. nih.gov The progress of such reactions can be monitored directly by LC-MS.

Table 2: Typical LC-MS Parameters for Imidazole Derivative Analysis This table presents a representative set of parameters for LC-MS method development, based on published methods for similar analytes.

ParameterSettingRationale/Reference
Instrument HPLC coupled to a Triple Quadrupole (QqQ) or Orbitrap MSProvides high sensitivity, selectivity, and mass accuracy. mdpi.comwiley.com
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)Standard for separating moderately polar to non-polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase promotes better peak shape and ionization. wiley.com
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic AcidOrganic solvent to elute compounds from the C18 column. wiley.com
Flow Rate 0.2 - 0.4 mL/minTypical flow rate for analytical LC-MS. wiley.com
Ionization Source Electrospray Ionization (ESI), Positive Ion ModeESI is standard for polar compounds; the basic nitrogen atoms on the imidazole ring readily accept a proton. ajpaonline.com
MS/MS Analysis Multiple Reaction Monitoring (MRM) for quantificationUsed for high-specificity quantification of the parent compound and its derivatives or degradation products. mdpi.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional structure of a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

For a novel compound like this compound, obtaining a single-crystal X-ray structure would be a primary research goal to unequivocally confirm its molecular geometry and connectivity. However, the crystallographic analysis of sulfonyl chlorides can present specific challenges. These include:

Moisture Sensitivity: The sulfonyl chloride functional group is highly susceptible to hydrolysis. Exposure to atmospheric moisture can cause the crystals to degrade rapidly. To overcome this, all crystal handling and mounting must be performed under anhydrous conditions, for example, within an inert-atmosphere glovebox.

Data Collection at Low Temperature: To minimize thermal motion and potential crystal degradation from the X-ray beam, data collection is typically performed at low temperatures, often around 100 K (-173 °C).

Structural Disorder: The sulfonyl group (-SO₂Cl) can sometimes exhibit rotational disorder within the crystal lattice, complicating the refinement of the structural model. Specialized refinement strategies using constraints or restraints on bond lengths and displacement parameters may be necessary to resolve this.

While a public crystal structure for this compound is not available, the application of this methodology would provide the ultimate proof of its structure.

Methodologies for Stability Assessment and Degradation Pathway Analysis in Research Contexts

Understanding the intrinsic stability of this compound is critical for determining appropriate storage conditions and predicting potential degradation pathways. ijisrt.com This is achieved through forced degradation, or stress testing, studies. nih.gov In these studies, the compound is subjected to conditions more severe than those encountered during routine handling and storage to accelerate decomposition. nih.govpsu.edu

The objective of a forced degradation study is to generate likely degradation products, which can then be identified to elucidate degradation pathways and to develop a stability-indicating analytical method (typically LC-MS) capable of separating the parent compound from all its degradants. nih.gov The typical stress conditions applied include:

Hydrolysis: The compound is exposed to acidic, basic, and neutral aqueous solutions. Given the reactivity of the sulfonyl chloride group, hydrolysis is expected to be a major degradation pathway, likely yielding the corresponding sulfonic acid. Conditions typically range from 0.1 M to 1 M HCl and NaOH at temperatures from room temperature up to 50-70 °C. ijisrt.compharmaguideline.com

Oxidation: The compound's susceptibility to oxidation is tested, commonly using a solution of hydrogen peroxide (e.g., 3% H₂O₂). psu.edu This tests the stability of the imidazole ring and other functional groups to oxidative stress.

Photolysis: To assess light sensitivity, the compound (in both solid and solution form) is exposed to high-intensity visible and ultraviolet (UV) light, as specified in ICH guideline Q1B. pharmaguideline.com Functional groups such as aryl chlorides can sometimes introduce photosensitivity. nih.govpsu.edu

Thermal Degradation: The solid compound is exposed to dry heat at temperatures higher than those used in accelerated stability studies (e.g., 70-80 °C) to assess its thermal stability in the absence of solvent. nih.govpsu.edu

Following exposure to each stress condition, the resulting mixtures are analyzed, typically by LC-MS, to identify and quantify the degradation products. youtube.com This allows for the construction of a comprehensive degradation profile for the molecule.

Table 3: Representative Conditions for a Forced Degradation Study This table outlines a standard protocol for stress testing in a research context.

Stress ConditionTypical Reagent/ConditionPotential Degradation PathwayReference
Acid Hydrolysis 0.1 M HCl, 70 °C, 24hHydrolysis of sulfonyl chloride to sulfonic acid. ijisrt.compharmaguideline.com
Base Hydrolysis 0.1 M NaOH, RT, 2hRapid hydrolysis of sulfonyl chloride to sulfonic acid. ijisrt.compharmaguideline.com
Neutral Hydrolysis Water, 70 °C, 24hSlower hydrolysis of sulfonyl chloride. ijisrt.com
Oxidation 3% H₂O₂, RT, 24hOxidation of the imidazole ring or other susceptible sites. psu.edu
Photolytic ICH Q1B compliant light source (UV/Vis)Photodegradation, potentially involving the C-Cl or C-S bonds. nih.govpharmaguideline.com
Thermal (Solid) 80 °C, 48hThermally induced decomposition or rearrangement. psu.edu

Emerging Research Directions and Future Perspectives on 5 Methyl 1h Imidazole 4 Sulfonyl Chloride Chemistry

Development of Green Chemistry Approaches for Sustainable Synthesis and Derivatization

The synthesis and derivatization of imidazole-containing compounds have traditionally relied on methods that can be resource-intensive and generate significant waste. nih.gov The future of 5-methyl-1H-imidazole-4-sulfonyl chloride chemistry is intrinsically linked to the adoption of green chemistry principles to enhance sustainability.

Sustainable Synthesis: Research is moving towards greener methods for constructing the core imidazole (B134444) ring and for the introduction of the sulfonyl chloride moiety. Conventional methods often involve harsh conditions or hazardous reagents. nih.gov Future approaches will likely focus on:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption for the synthesis of imidazole hybrids. nih.gov

Use of Greener Solvents: Replacing traditional volatile organic compounds with water, ionic liquids, or deep eutectic solvents can minimize environmental impact. irjmets.com

Alternative Reagents: The development of milder and safer reagents for chlorosulfonylation is a key area. For instance, methods using N-chlorosuccinimide (NCS) under mild conditions to convert sulfonyl hydrazides into sulfonyl chlorides represent a more benign alternative to traditional routes. nih.gov This could be adapted from a suitable 5-methyl-1H-imidazole-4-sulfonyl hydrazide precursor.

Green Chemistry Strategy Application to this compound Potential Benefits Reference
Microwave-Assisted SynthesisAccelerating the formation of the imidazole ring or its derivatization reactions.Reduced energy use, faster reaction times. nih.gov
Ionic Liquids as SolventsUse as a recyclable medium for synthesis and functionalization.Lower volatility, potential for catalyst recycling. irjmets.com
One-Pot Multicomponent ReactionsReacting the sulfonyl chloride with multiple components simultaneously to build complex molecules.Increased efficiency, reduced waste and purification steps. researchgate.netscitechdaily.com
Benign Chlorinating AgentsUsing reagents like NCS for converting precursors to the sulfonyl chloride.Improved safety, milder reaction conditions. nih.gov

Exploration of Novel Catalytic Systems for this compound Transformations

Catalysis is paramount in modern organic synthesis for achieving high selectivity and efficiency. numberanalytics.com For a molecule like this compound, novel catalytic systems can unlock new reaction pathways and provide precise control over its transformations.

The imidazole ring itself can act as a ligand in coordination chemistry, forming stable complexes with transition metals that are active in catalysis. irjmets.com Furthermore, the sulfonyl chloride group can participate in a variety of metal-catalyzed cross-coupling reactions. Research is focused on several key areas:

Transition Metal Catalysis: Palladium- and copper-catalyzed reactions are well-established for sulfonyl chlorides, enabling C-C bond formation through desulfitation. capes.gov.br For example, a Cu(II)-catalyzed reaction has been reported for the sulfonylation of cyclopropanols using various sulfonyl chlorides. acs.org Adapting such systems could allow for the direct coupling of the 5-methyl-1H-imidazol-4-yl moiety to other organic fragments.

Photocatalysis: Visible-light photocatalysis offers a mild and sustainable way to generate reactive intermediates. Heterogeneous photocatalysts, such as potassium poly(heptazine imide), have been used to synthesize sulfonyl chlorides from diazonium salts under mild conditions. acs.org This approach could be explored for both the synthesis of the title compound and its subsequent radical-based transformations.

Polymer-Supported Catalysis: Immobilizing catalysts on polymer supports simplifies purification, allows for catalyst recycling, and is well-suited for flow chemistry applications. nih.gov The use of polymer-supported organic, inorganic, and nanocatalysts for imidazole synthesis is a growing field that could be applied to the production of this compound. researchgate.net

Catalytic System Potential Transformation Example Catalyst/Class Reference
Palladium CatalysisStille cross-coupling (desulfitative C-C bond formation).Pd₂(dba)₃ / Tri-2-furylphosphine capes.gov.br
Copper CatalysisC-H sulfonylation, coupling with alcohols.Copper(II) salts acs.org
PhotocatalysisRadical-mediated synthesis and derivatization.Potassium poly(heptazine imide) (K-PHI) acs.org
Polymer-Supported CatalysisEfficient and recyclable synthesis of imidazole derivatives.Titanium-based silica-supported catalysts researchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemistry, capable of predicting reaction outcomes, planning synthetic routes, and optimizing reaction conditions. nih.govbeilstein-journals.org For a complex building block like this compound, these computational approaches can accelerate discovery.

Forward Reaction Prediction: ML models, such as graph convolutional neural networks, can be trained on vast reaction databases to predict the likely products of a reaction given the starting materials and reagents. acs.orgpharmafeatures.com This could be used to screen potential reactions of this compound with various nucleophiles or coupling partners, prioritizing the most promising avenues for experimental validation.

Retrosynthesis Planning: AI-driven retrosynthesis tools can propose viable synthetic pathways to complex target molecules derived from this compound. pharmafeatures.com This helps chemists design more efficient routes to novel compounds.

Quantitative Structure-Activity Relationship (QSAR): Artificial neural networks (ANNs) have been successfully used to build QSAR models for imidazole derivatives, correlating their structural features with biological activity. nih.gov Such models could predict the potential bioactivity of new compounds synthesized from this compound, guiding the design of new therapeutic candidates. nih.govmdpi.com

Reaction Optimization: ML algorithms can optimize reaction conditions (e.g., temperature, solvent, catalyst loading) to maximize yield and selectivity, reducing the need for extensive trial-and-error experimentation. beilstein-journals.orgacs.org This data-driven approach is particularly valuable for fine-tuning the delicate reactivity of multifunctional compounds. scitechdaily.com

Application in Advanced Materials Science Research (e.g., functional polymers)

The unique structure of the imidazole ring makes it a valuable component in advanced materials. numberanalytics.com Imidazole-based polymers can exhibit high thermal stability and ionic conductivity, making them suitable for applications like fuel cells and specialized coatings. numberanalytics.comnih.gov this compound is a promising candidate for incorporation into such materials.

The sulfonyl chloride group can act as a highly efficient initiator for metal-catalyzed living radical polymerizations (LRP), a process used to create well-defined polymers with complex architectures. cmu.edu This opens two main avenues for research:

Initiator for Star Polymers: The compound could be used as an initiator to grow a polymer chain, resulting in a polymer with an imidazole-containing core. By functionalizing the imidazole ring further, it could serve as a starting point for creating multi-arm or star polymers.

Monomer for Functional Polymers: After converting the sulfonyl chloride group to a polymerizable group (e.g., an acrylate (B77674) or styrenic moiety), the resulting monomer could be copolymerized with other monomers. This would introduce the 5-methyl-1H-imidazole-4-sulfonamide (or sulfone) unit as a pendant group along the polymer backbone, imparting specific functionalities such as improved thermal properties, altered solubility, or the ability to coordinate metal ions.

The resulting imidazole-functionalized materials could find use in CO2 capture, as corrosion inhibitors, or in organic electroluminescent devices (OLEDs). researchgate.netnumberanalytics.comnih.gov

Design of Next-Generation Imidazole-Based Chemical Probes and Synthons for Academic Investigation

Beyond its use in creating final products, this compound is a powerful tool for academic research as a chemical probe and a sophisticated synthetic intermediate (synthon).

Chemical Probes: The imidazole scaffold is a core component of many fluorescent chemosensors designed to detect specific ions or molecules. rsc.orgrsc.orgmdpi.com The sulfonyl chloride group of this compound can be readily reacted with fluorescent dyes or other reporter molecules. The resulting sulfonamide's properties might be sensitive to the local environment or the presence of specific analytes like metal cations or biologically relevant anions, allowing for the design of novel probes. rsc.orgrsc.org The design of such probes can be assisted by computational methods like Density Functional Theory (DFT) to predict their sensing mechanisms and optical properties. rsc.orgrsc.org

Versatile Synthons: As a synthon, the compound offers two distinct points for chemical modification: the imidazole ring and the sulfonyl chloride group. This allows for the stepwise and controlled construction of highly complex molecular architectures. It serves as a precursor for a wide array of sulfonyl derivatives, including sulfonamides, sulfonate esters, and sulfones, which are key functional groups in many biologically active molecules. nih.govmagtech.com.cn The related compound, imidazole-1-sulfonyl azide, has proven to be an exceptionally useful reagent for diazo-transfer reactions, highlighting the utility of sulfonyl-activated imidazoles in synthesis. organic-chemistry.org This demonstrates the potential for this compound to serve as a launchpad for creating diverse and functionally rich molecules for academic exploration.

Q & A

Q. How does the methyl group at position 5 affect regioselectivity in substitution reactions?

  • Methodology : Competitive experiments with 5-H vs. 5-methyl analogs under identical conditions. Steric maps (e.g., using Mercury software) and Hammett plots quantify substituent effects .

Q. What strategies optimize coupling reactions with sterically hindered amines?

  • Methodology : Use bulky bases (e.g., DIPEA) to deprotonate amines and polar aprotic solvents (DMF, DMSO) to enhance solubility. Microwave-assisted synthesis reduces reaction time .

Q. How to evaluate thermal stability for long-term storage?

  • Methodology : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition thresholds (typically >150°C for sulfonyl chlorides). Accelerated aging studies (40°C/75% RH) predict shelf life .

Q. What are the challenges in crystallizing this compound for X-ray studies?

  • Methodology : Slow evaporation from ethanol/water mixtures promotes crystal growth. SHELXL refinement handles disorder in the sulfonyl group; TWINABS corrects for potential twinning .

Q. How to design analogs with reduced reactivity for targeted drug delivery?

  • Methodology : Introduce protecting groups (e.g., tert-butyl) at the sulfonyl chloride or replace Cl with fluorinated leaving groups. In silico docking studies predict bioactivity retention .

Q. What mechanistic insights explain unexpected side reactions during sulfonamide formation?

  • Methodology : Isotopic labeling (e.g., ³⁵S) tracks sulfonate vs. sulfonamide pathways. Computational kinetic modeling (e.g., Gaussian) identifies competing transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.